molecular formula C9H14ClNO2 B589848 Deoxy Epinephrine CAS No. 101905-96-8

Deoxy Epinephrine

Cat. No. B589848
M. Wt: 206.684
InChI Key: JCDRZCWRRLKLTB-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047592

Procedure details

The above-detailed manganese dioxide oxidation was effected on 51 mg (0.20 mmol) 79% epinine hydrochloride, yielding a deep red solution of epinochrome. This was isomerized over a mixture of 0.56 g (2.5 mmol) of zinc acetate and 15 mL of ethyl acetate. After 45 min of rapid stirring, this mixture was yet slightly pink. It was again Schlenk-filtered under N2, then it was partitioned. Extractions and drying were performed as in Example 5. After an identical acetylation process, 31 mg (63% yield) of DAMI was collected.
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1.Cl>[O-2].[O-2].[Mn+4]>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([C:8]([CH:9]=2)=[O:11])=[O:12])[CH2:4][CH2:3]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
51 mg
Type
reactant
Smiles
CNCCC1=CC(=C(C=C1)O)O.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCC2=CC(=O)C(=O)C=C21
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.